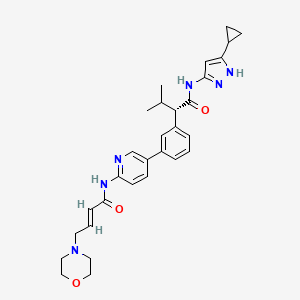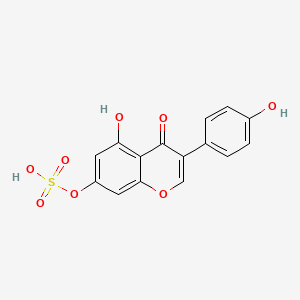
Sco-peg3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sco-peg3-NH2 is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions . It is known for its high solubility and stability, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sco-peg3-NH2 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units into the molecular structure. The synthetic route typically involves the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol units are activated using a suitable reagent, such as N-hydroxysuccinimide ester.
Coupling Reaction: The activated polyethylene glycol units are then coupled with an amine-containing compound to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure consistent quality and high yield, with stringent quality control measures in place to monitor the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sco-peg3-NH2 undergoes various chemical reactions, including:
Click Reactions: It is primarily used in copper-free click reactions, where it reacts with azide-containing compounds to form stable triazole linkages.
Substitution Reactions: The compound can also participate in substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include azides, amines, and other nucleophiles.
Conditions: These reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to ensure high efficiency and selectivity
Major Products
The major products formed from reactions involving this compound include triazole-linked conjugates and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Sco-peg3-NH2 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Sco-peg3-NH2 involves its ability to form stable linkages with target molecules through click reactions. The polyethylene glycol units enhance the solubility and biocompatibility of the conjugates, while the cleavable nature of the linker allows for controlled release of the attached molecules. The molecular targets and pathways involved in its action include various proteins and enzymes that facilitate the formation and cleavage of the linkages .
Comparación Con Compuestos Similares
Similar Compounds
Sco-peg2-NH2: Contains two polyethylene glycol units and is used in similar applications but with slightly different properties.
Sco-peg4-NH2: Contains four polyethylene glycol units, offering increased solubility and flexibility compared to Sco-peg3-NH2
Uniqueness
This compound is unique due to its optimal balance of solubility, stability, and cleavability, making it a versatile tool in various research and industrial applications. Its three polyethylene glycol units provide the right balance between hydrophilicity and molecular size, enhancing its performance in click reactions and bioconjugation .
Propiedades
Fórmula molecular |
C17H30N2O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H30N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15,18H2,(H,19,20) |
Clave InChI |
GWBSPEPUZAYTKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)



![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)


